beta-Bromostyrene
Overview
Description
Beta-Bromostyrene: is an α,β-unsaturated aromatic halide with the chemical formula C8H7Br 1-Bromo-2-phenylethylene . This compound is characterized by the presence of a bromine atom attached to the vinyl group of styrene, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Bromostyrene can be synthesized through various methods, including:
Catalytic Hunsdiecker Reaction: This method involves the decarboxylation of cinnamic acid in the presence of bromine and a catalyst.
Polymer-Supported Bromoderivatives: This method uses polymer-supported bromoderivatives of 2-pyrrolidone for the microwave-assisted conversion of trans-cinnamic acid to trans-beta-bromostyrene.
N-Bromosuccinimide (NBS) Reaction: Cinnamic acid reacts with N-bromosuccinimide in the presence of a catalytic amount of lithium acetate.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic Hunsdiecker reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Beta-Bromostyrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It can be used in cross-coupling reactions with organometallic reagents to form substituted alkenes.
Addition Reactions: The double bond in this compound can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Tert-Butylmagnesium Chloride: Used in cross-coupling reactions with this compound in the presence of dichloro [1,1’-bis(diphenylphosphino)ferrocene]nickel (II) catalyst.
Nickel Carbonyl: Used in reactions with this compound in the presence of alkynes to form γ-but-2-enolactone.
Major Products:
Substituted Alkenes: Formed through cross-coupling reactions.
γ-But-2-enolactone: Formed through reactions with nickel carbonyl and alkynes.
Scientific Research Applications
Beta-Bromostyrene has several applications in scientific research, including:
Organic Synthesis: It is used as a precursor for preparing substituted alkenes and corresponding acetylenes.
Total Synthesis of Natural Compounds: It is utilized in the total synthesis of natural compounds and antibiotics.
Preparation of Cinnamonitriles: It is used in the one-pot method for the preparation of cinnamonitriles.
Synthesis of Difluoro-4-phenyl-3-butenoate: It is used in the preparation of pure ethyl Z- and E-α,α-difluoro-4-phenyl-3-butenoate.
Mechanism of Action
The mechanism of action of beta-Bromostyrene involves its reactivity as an α,β-unsaturated aromatic halide. The presence of the bromine atom and the double bond in the vinyl group allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. These reactions are facilitated by the electron-withdrawing effect of the bromine atom, which activates the double bond towards nucleophilic attack .
Comparison with Similar Compounds
Alpha-Bromostyrene: Similar to beta-Bromostyrene but with the bromine atom attached to the alpha position of the vinyl group.
4-Bromostyrene: The bromine atom is attached to the para position of the benzene ring.
(1-Bromoethyl)benzene: The bromine atom is attached to the ethyl group instead of the vinyl group.
Uniqueness: this compound is unique due to its specific reactivity as an α,β-unsaturated aromatic halide. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
[(E)-2-bromoethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOONIIMQBGTDU-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315060 | |
Record name | trans-β-Bromostyrene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID601315060 | |
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Molecular Weight |
183.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid with a strong floral odor; [Hawley] Yellow-green liquid; [MSDSonline] | |
Record name | beta-Bromostyrene | |
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Boiling Point |
112 °C at 20 mm Hg | |
Record name | BETA-BROMOSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |
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Flash Point |
79 °C (closed cup) | |
Record name | BETA-BROMOSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in aqueous solution, Miscible with alcohol, ether, Sol in 4 volumes of 90% alcohol | |
Record name | BETA-BROMOSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.395-1.424 | |
Record name | BETA-BROMOSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.12 [mmHg] | |
Record name | beta-Bromostyrene | |
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Color/Form |
Pale yellow oil., Yellowish liquid | |
CAS No. |
588-72-7, 103-64-0, 1335-06-4 | |
Record name | trans-β-Bromostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-72-7 | |
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Record name | beta-Bromostyrene | |
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Record name | beta-Bromostyrene, (E)- | |
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Record name | (2-Bromovinyl)benzene | |
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Record name | Benzene, (2-bromoethenyl)- | |
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Record name | trans-β-Bromostyrene | |
Source | EPA DSSTox | |
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Record name | Bromostyrene | |
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Record name | β-bromostyrene | |
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Record name | .BETA.-BROMOSTYRENE, (E)- | |
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Record name | BETA-BROMOSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |
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Melting Point |
min, - 2 °C | |
Record name | BETA-BROMOSTYRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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